
1,1-Difluoroethane
Overview
Description
1,1-Difluoroethane (DFE, HFC-152a; CAS 75-37-6) is a fluorinated hydrocarbon with the chemical formula C₂H₄F₂. It is a colorless, slightly ether-scented gas at room temperature, widely used as an aerosol propellant, refrigerant, and foam-blowing agent due to its thermodynamic properties and low toxicity . Its molar mass is 66.05 g/mol, and it exhibits low solubility in water but high solubility in organic solvents like alcohol and ether .
DFE has gained notoriety for its misuse as an inhalant, leading to severe health risks such as cardiomyopathy, multi-organ failure, and "sudden sniffing death" due to its arrhythmogenic effects . Postmortem studies report blood concentrations exceeding 100 mg/L in fatal cases, emphasizing its acute toxicity under abusive exposure . Environmentally, DFE is regulated under the Kyoto Protocol as a greenhouse gas, with global emissions rising from 7 kt/year in 1995 to 28 kt/year in 2004 .
Preparation Methods
Liquid-Phase Fluorination of Acetylene with Hydrogen Fluoride
The reaction between acetylene (C₂H₂) and anhydrous hydrogen fluoride (HF) in the liquid phase represents one of the earliest and most widely documented methods for synthesizing 1,1-difluoroethane. This process employs metal chloride catalysts, such as stannic chloride (SnCl₄), dissolved in liquid HF to facilitate the addition of fluorine atoms to acetylene .
Reaction Mechanism and Catalytic System
The catalytic cycle begins with the dissolution of SnCl₄ in liquid HF, forming a complex mixture of metal chlorofluorides. Acetylene is then introduced into the solution, where it undergoes sequential fluorination:
2\text{H}2 + 2\text{HF} \xrightarrow{\text{SnCl}4} \text{CH}3\text{CF}_2\text{H} \quad \text{(this compound)}
The catalyst’s role is critical in stabilizing intermediates and ensuring regioselective addition of fluorine to the terminal carbon of acetylene .
Process Conditions and Optimization
Under these conditions, yields exceed 90% with a catalyst lifetime surpassing 12 hours . Post-reaction purification involves condensing unreacted HF and scrubbing gaseous byproducts (e.g., vinyl fluoride) using aqueous sodium hydroxide .
Advantages and Challenges
-
Advantages : High selectivity (>90%), minimal byproduct formation, and cost-effective catalysts .
-
Challenges : Corrosion due to HF necessitates specialized reactor materials (e.g., polyethylene or Hastelloy) .
Gas-Phase Fluorination of Acetylene with Hydrogen Fluoride
To address liquid-phase limitations, gas-phase fluorination methods utilizing solid catalysts like chromium oxide (Cr₂O₃) or aluminum fluoride (AlF₃) have been developed .
Reaction Dynamics
In the gas phase, acetylene and HF are preheated, mixed, and passed over a fixed-bed catalyst:
2\text{H}2 + 2\text{HF} \xrightarrow{\text{Cr}2\text{O}3} \text{CH}3\text{CF}2\text{H}
The reaction proceeds via a radical mechanism, with the catalyst surface providing acidic sites for HF activation .
Operational Parameters
These conditions achieve acetylene conversions >75% and this compound selectivity >90% . Catalyst modifications with manganese (Mn) or bismuth (Bi) mitigate coking and extend operational stability .
Industrial Scalability
-
Advantages : Reduced corrosion, continuous operation, and higher throughput .
-
Challenges : Catalyst deactivation via coking necessitates periodic regeneration .
Fluorination of Vinyl Chloride with Hydrogen Fluoride
An alternative route employs vinyl chloride (C₂H₃Cl) as the starting material, reacting with HF in a two-step addition-substitution sequence .
Reaction Pathway
-
Addition :
2\text{H}3\text{Cl} + \text{HF} \rightarrow \text{CH}_3\text{CHClF}
-
Substitution :
3\text{CHClF} + \text{HF} \rightarrow \text{CH}3\text{CF}_2\text{H} + \text{HCl}
Tin-based catalysts (e.g., SnCl₄) promote both steps, with HCl removed as a gaseous byproduct .
Process Metrics
This method benefits from vinyl chloride’s lower reactivity compared to acetylene, reducing side reactions .
Hydrogenation of Difluoro Dichloroethylene
A less conventional approach involves the hydrogenation of 1,2-difluoro-1,2-dichloroethylene (C₂F₂Cl₂) over palladium catalysts .
Catalytic Hydrogenation
2\text{F}2\text{Cl}2 + 2\text{H}2 \xrightarrow{\text{Pd/AC}} \text{CH}3\text{CF}2\text{H} + 2\text{HCl}
Palladium supported on activated carbon (Pd/AC) facilitates selective chlorine replacement by hydrogen .
Performance Data
While this method avoids HF handling, its commercial adoption is limited by the high cost of difluoro dichloroethylene .
Comparative Analysis of Synthesis Methods
Table 1: Key Parameters of this compound Preparation Methods
Industrial and Environmental Considerations
The liquid-phase acetylene route remains dominant due to its balance of cost and efficiency, though gas-phase systems are gaining traction for large-scale production . Environmental regulations favor methods with minimal HF emissions, driving innovations in closed-loop reactor designs and catalyst recovery .
Chemical Reactions Analysis
1,1-Difluoroethane undergoes various chemical reactions, including:
Oxidation: Reacts with oxygen to form carbon dioxide and hydrogen fluoride.
Reduction: Can be reduced to ethane under specific conditions.
Substitution: Undergoes halogenation reactions where hydrogen atoms are replaced by halogen atoms.
Common reagents and conditions used in these reactions include:
Oxidizing agents: Oxygen or ozone.
Reducing agents: Hydrogen gas in the presence of a catalyst.
Halogenating agents: Chlorine or bromine.
Major products formed from these reactions include carbon dioxide, hydrogen fluoride, ethane, and various halogenated derivatives .
Scientific Research Applications
Refrigeration
1,1-Difluoroethane is widely utilized as a refrigerant in household appliances, automotive air conditioning systems, and commercial refrigeration units. Its low global warming potential (GWP) of 124 makes it an environmentally friendly alternative to chlorofluorocarbons (CFCs) and hydrochlorofluorocarbons (HCFCs) which are being phased out under the Montreal Protocol. It has been recognized for its ability to operate efficiently at similar pressures and cooling capacities as HFC-134a, making it suitable for large chillers and heat exchangers .
Foaming Agent
Due to environmental regulations limiting the use of traditional foaming agents such as CFCs, this compound has emerged as a viable replacement. It is employed in the production of foams and insulation materials, facilitating the creation of cellular structures essential for products like rigid foam insulation and packaging materials .
Aerosol Propellant
The compound serves as a propellant in various aerosol products including deodorants, hairsprays, and insecticides. Its ability to provide necessary pressure for expelling contents from containers while maintaining a low environmental impact makes it a preferred choice in consumer goods .
Solvent and Cleaning Agent
In industrial processes, this compound is used as a solvent for cleaning and degreasing applications. It effectively dissolves oils and greases from metal surfaces without leaving residues or damaging substrates . This property is particularly valuable in precision cleaning operations where cleanliness is critical.
Chemical Intermediate
As an intermediate in organic synthesis, this compound is crucial for producing vinylidene fluoride, which is used in manufacturing fluoropolymers such as polyvinylidene fluoride (PVDF). These materials are important in various applications including coatings and electrical insulation .
Heat Transfer Fluid
In specialized thermal management systems, this compound functions as a heat transfer fluid. Its thermal properties allow it to efficiently transfer heat away from electronic components or machinery, contributing to effective cooling solutions in electronics .
Fire Extinguishing Agent
Due to its non-flammable characteristics, this compound is also utilized in fire extinguishing systems. It can displace oxygen in small fires, aiding in rapid extinguishment without causing additional damage to the environment .
Research Applications
In scientific research, this compound has been studied for its toxicokinetics and potential health effects. Studies have shown that exposure leads to rapid uptake in the bloodstream with minimal adverse effects noted at controlled exposure levels . Its unique properties also make it useful in gas chromatography-mass spectrometry (GC-MS) systems for detecting leaks due to its distinct fragmentation pattern .
Case Studies
Mechanism of Action
1,1-Difluoroethane exerts its effects primarily through interaction with the central nervous system. It acts on glutamate and gamma-aminobutyric acid receptors, leading to CNS depression. This results in effects such as confusion, lethargy, impaired judgment, loss of motor coordination, and loss of consciousness .
Comparison with Similar Compounds
1,1-Difluoroethane vs. Difluoromethane (R-32)
Parameter | This compound (HFC-152a) | Difluoromethane (R-32) |
---|---|---|
Chemical Formula | C₂H₄F₂ | CH₂F₂ |
Molar Mass (g/mol) | 66.05 | 52.02 |
Applications | Refrigerant, aerosol propellant | Refrigerant (e.g., air conditioning) |
Toxicity (LC₅₀) | >400,000 ppm (low acute toxicity) | Data limited; moderate toxicity |
Environmental Impact | GWP*: ~140 (lower than R-32) | GWP*: ~675 (higher climate impact) |
Production Method | Reaction of dichloromethane with HF | Similar synthesis route |
Key Findings :
- Both compounds share production pathways involving hydrogen fluoride (HF), but R-32’s synthesis is less documented in the available literature .
This compound vs. 1,2-Difluoroethane
Parameter | This compound (HFC-152a) | 1,2-Difluoroethane |
---|---|---|
Structure | Fluorines on the same carbon | Fluorines on adjacent carbons |
Toxicity | Low (LC₅₀ >400,000 ppm in rats) | Extremely high (LC₅₀ <100 ppm in rats) |
Metabolic Pathway | No fluoroacetate formation | Metabolized to fluoroacetate |
Health Risks | Cardiac arrhythmias, abuse-related | Fluoroacetate-mediated organ failure |
Key Findings :
- Structural differences drastically alter toxicity.
- 1,2-Difluoroethane exposure elevates citrate levels in serum and heart tissue by 5- to 11-fold, confirming its mechanism of action .
This compound vs. Vinyl Fluoride
Parameter | This compound (HFC-152a) | Vinyl Fluoride (C₂H₃F) |
---|---|---|
Thermal Stability | Decomposes at 1500–2000 K (HF elimination) | Decomposes via parallel 3-/4-center HF elimination |
Reaction Kinetics | RRKM model requires ΔEₒwn = 1600 cm⁻¹ | Similar large energy-transfer parameters |
Applications | Industrial refrigerant | Polymer precursor (e.g., polyvinyl fluoride) |
Key Findings :
- Both compounds exhibit rapid vibrational relaxation and require large energy-transfer parameters (ΔEₒwn) in dissociation models, suggesting common behavior in fluorinated species .
- Vinyl fluoride’s decomposition pathways are more complex, involving competing three- and four-center HF elimination mechanisms .
Environmental and Thermodynamic Properties
Compound | Boiling Point (°C) | Critical Temperature (K) | Vapor Pressure (kPa at 25°C) |
---|---|---|---|
This compound | -24.7 | 386.5 | 531.6 |
R-134a (1,1,1,2-Tetrafluoroethane) | -26.3 | 374.2 | 661.0 |
Data Sources :
Biological Activity
1,1-Difluoroethane (HFC-152a) is a halogenated hydrocarbon commonly used as a propellant in aerosol products and as a refrigerant. Its biological activity has been the subject of various studies, focusing on its toxicokinetics, potential health effects, and mechanisms of action. This article provides a detailed overview of the biological activity of this compound, supported by data tables, case studies, and research findings.
Toxicokinetics
The toxicokinetics of this compound were explored in a study involving healthy volunteers exposed to varying concentrations (0, 200, or 1000 ppm) for two hours. The results indicated that the compound was rapidly absorbed into the bloodstream, with peak blood levels reaching 7.4 μM at 200 ppm and 34.3 μM at 1000 ppm shortly after exposure. The elimination of the compound from the body was also rapid, as evidenced by the parallel decrease in blood levels and exhaled air concentrations post-exposure .
Table 1: Toxicokinetic Data from Exposure Study
Exposure Level (ppm) | Peak Blood Level (μM) | Urinary Fluoride Excretion (μmol) |
---|---|---|
0 | - | - |
200 | 7.4 | Not significant |
1000 | 34.3 | 20 |
Cardiac Sensitization
Research has shown that while this compound does not induce spontaneous cardiac arrhythmia in mice, it can sensitize the heart to epinephrine in certain experimental conditions. This effect raises concerns about potential cardiac complications in humans, particularly under conditions of stress or concurrent stimulant use .
Genotoxicity
The genotoxic potential of this compound has been investigated through various assays. Most studies reported negative results regarding mutagenicity; however, an in vitro chromosome aberration test in human lymphocytes showed weakly positive results. This suggests that while significant genotoxic effects are unlikely, further evaluation is warranted .
Acute Psychosis
A notable case report described an instance of acute psychosis following inhalation of this compound. The patient exhibited psychotic symptoms that resolved with antipsychotic treatment. This case underscores the potential for serious neuropsychiatric effects associated with inhalant abuse among adolescents and young adults .
Pneumopericardium
Another rare case linked inhalation of this compound to pneumopericardium—a condition characterized by air accumulation in the pericardial cavity. This case highlights severe complications arising from recreational use of the compound, emphasizing its risks beyond typical respiratory effects .
The metabolism of this compound appears to involve cytochrome P450 enzymes, particularly CYP-2E1. While one study did not identify any significant metabolites in urine samples post-exposure, it noted an increase in urinary fluoride levels following high-dose exposure. This indicates some metabolic processing may occur despite the low overall metabolism of the compound .
Q & A
Q. Basic: What are the key thermodynamic properties of 1,1-Difluoroethane relevant to its use as a refrigerant?
Methodological Answer:
Key thermodynamic properties include vapor-liquid equilibria (VLE), vapor pressure, and heat capacity. Experimental VLE data for refrigerant mixtures (e.g., with isobutane or difluoromethane) are obtained using ebulliometric or static-analytic techniques at temperatures ranging from 162 K to 453 K . The modified Benedict-Webb-Rubin (MBWR) equation of state, with 32 adjustable coefficients, accurately models these properties across phases. Parameters such as the triple-point temperature (154.56 K) and critical pressure (4.5 MPa) are essential for system design .
Q. Basic: What safety precautions are critical when designing experiments involving this compound?
Methodological Answer:
this compound is highly flammable (flash point: −50°C) and reacts explosively with oxidizing agents (e.g., chlorine, liquid oxygen) and light metals (e.g., aluminum, magnesium). Experiments must use explosion-proof equipment, inert gas environments, and avoid brass/steel fittings. Leak detection protocols (e.g., GC-MS with molecular weight 66 as a tracer) and ventilation systems are mandatory. Safety data sheets (SDS) should be consulted for specific flammability limits (2.4–16.9% v/v) .
Q. Advanced: How can researchers model the phase equilibria of this compound in refrigerant mixtures?
Methodological Answer:
Phase equilibria are modeled using the MBWR equation of state, which integrates single-phase pressure-volume-temperature (PVT) data, second virial coefficients, and saturated liquid/vapor densities. Multi-property linear least-squares fitting optimizes the 32 coefficients, validated against experimental datasets (e.g., Kul et al., 2001). For binary systems (e.g., with isobutane), activity coefficient models like NRTL or UNIQUAC are applied to predict azeotropic behavior. Uncertainty analysis (±0.5% in density) is critical near the critical point (453 K, 35 MPa) .
Q. Advanced: What methodologies are used to resolve contradictions in toxicological data for this compound?
Methodological Answer:
Contradictions arise from study design variability. For example, a two-year rat inhalation study (Haskell Laboratory) reported no reproductive toxicity, but its reliability was deemed "medium" due to suboptimal exposure protocols. Researchers must evaluate:
- Dose-response consistency across species (e.g., mice vs. rats).
- Exposure duration (acute vs. chronic).
- Metabolic pathways (lack of pharmacokinetic data necessitates in vitro assays).
Confidence is increased by cross-referencing IRIS assessments and HPV reports, which prioritize studies with OECD-GLP compliance .
Q. Advanced: How do physiologically based pharmacokinetic (PBPK) models estimate the detection window of this compound in biological samples?
Methodological Answer:
Monte Carlo PBPK models simulate inhalation abuse scenarios by incorporating:
- Body fat variability (BMI 18–35 kg/m²).
- Huffing patterns (2–6 hours of intermittent exposure).
- Blood:air partition coefficients (0.14 mg/L detection limit).
The median maximum detection time (MDT) is 10.5–13.5 hours post-exposure, validated against GC-MS data from DWI cases. Sensitivity analyses highlight adipose tissue retention as a key uncertainty .
Q. Advanced: What analytical techniques are recommended for detecting trace impurities in this compound during synthesis?
Methodological Answer:
Trace impurities (e.g., vinyl fluoride, HF residues) are quantified using:
- GC-MS with cryogenic trapping (detection limit: 0.1 ppm).
- FTIR spectroscopy for functional group analysis.
- APHA/AOAC standardized methods for halogenated contaminants.
Databases like the USEPA Published Methods Database (PMD) provide validated protocols. Quality control requires spiking with internal standards (e.g., 1-chloro-1,1-difluoroethane) .
Q. Advanced: How do rotational conformational equilibria studies apply to this compound derivatives?
Methodological Answer:
Variable solvent NMR and Raman spectroscopy determine rotational barriers in derivatives (e.g., 1-(2,2-difluoroethoxy)-1,1-difluoroethane). The dihedral angle (θ) between fluorinated groups is modeled using quantum mechanical calculations (DFT/B3LYP). Experimental validation requires temperature-dependent measurements (162–298 K) to resolve gauche-trans equilibria. This method avoids assumptions about θ, critical for predicting reactivity in asymmetric ethanes .
Properties
IUPAC Name |
1,1-difluoroethane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H4F2/c1-2(3)4/h2H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPNPZTNLOVBDOC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H4F2 | |
Record name | 1,1-DIFLUOROETHANE | |
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DSSTOX Substance ID |
DTXSID0024050 | |
Record name | 1,1-Difluoroethane | |
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Molecular Weight |
66.05 g/mol | |
Source | PubChem | |
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Description | Data deposited in or computed by PubChem | |
Physical Description |
1,1-Difluoroethane is colorless, odorless gas shipped as a liquefied gas under its vapor pressure. Contact with the liquid can cause frostbite. It is easily ignited. Its vapors are heavier than air and a flame can travel back to the source of leak very easily. This leak can be either a liquid or vapor leak. It can asphyxiate by the displacement of air. Under prolonged exposure to fire or heat the containers may rupture violently and rocket., Gas or Vapor; Liquid, Highly flammable, odorless gas shipped as a liquid under pressure; [CAMEO], COLOURLESS ODOURLESS COMPRESSED LIQUEFIED GAS. | |
Record name | 1,1-DIFLUOROETHANE | |
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Record name | Ethane, 1,1-difluoro- | |
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Record name | 1,1-Difluoroethane | |
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Record name | 1,1-DIFLUOROETHANE | |
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Boiling Point |
52.3 °F at 760 mmHg (USCG, 1999), -24.05 °C, -24.7 °C | |
Record name | 1,1-DIFLUOROETHANE | |
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Record name | 1,1-Difluoroethane | |
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Record name | 1,1-DIFLUOROETHANE | |
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Flash Point |
< -50 °C (open cup), Flammable gas | |
Record name | 1,1-Difluoroethane | |
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Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | 1,1-DIFLUOROETHANE | |
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Solubility |
In water, 3.2X10+3 mg/L at 25 °C, Solubility in water, g/100ml at 25 °C: 0.02 (very poor) | |
Record name | 1,1-Difluoroethane | |
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Record name | 1,1-DIFLUOROETHANE | |
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Density |
0.95 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.896 c/cu cm at 25 °C, >1 atm, Ratio of specific heats of vapor (gas): 1.141; saturated vp: 83.520 psi at 75 °F; saturated vapor density: 0.96110 lb/cu ft at 75 °F; ideal gas heat capacity: 0.245 Btu/lb at 75 °F, Density (for liquid): 0.91 g/cm³ | |
Record name | 1,1-DIFLUOROETHANE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/565 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | 1,1-Difluoroethane | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5205 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | 1,1-DIFLUOROETHANE | |
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Vapor Density |
2.3 (Air = 1), Relative vapor density (air = 1): 2.3 | |
Record name | 1,1-Difluoroethane | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5205 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | 1,1-DIFLUOROETHANE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1729 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
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Vapor Pressure |
Vapor pressure: 0.750 mm Hg at -115.2 °C; 7.50 mm Hg at -94.6 °C; 75.0 mm Hg at -66.1 °C; 750 mm Hg at -24.3 °C, 4,550 mm Hg at 25 °C, Vapor pressure, kPa at 20 °C: 516 | |
Record name | 1,1-Difluoroethane | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5205 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | 1,1-DIFLUOROETHANE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1729 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Impurities |
Typical impurities in HFC-152a include low level (ppm) water, low level (ppb) residual HCl and/or HF acids. | |
Record name | 1,1-Difluoroethane | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5205 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Colorless gas | |
CAS No. |
75-37-6 | |
Record name | 1,1-DIFLUOROETHANE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/565 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | 1,1-Difluoroethane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=75-37-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,1-Difluoroethane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000075376 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ethane, 1,1-difluoro- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1,1-Difluoroethane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0024050 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,1-difluoroethane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.788 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 1,1-difluoroethane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 1,1-DIFLUOROETHANE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0B1U8K2ME0 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | 1,1-Difluoroethane | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5205 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | 1,1-DIFLUOROETHANE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1729 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Melting Point |
-179 °F (USCG, 1999), -118.6 °C, -117 °C | |
Record name | 1,1-DIFLUOROETHANE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/565 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | 1,1-Difluoroethane | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5205 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | 1,1-DIFLUOROETHANE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1729 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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